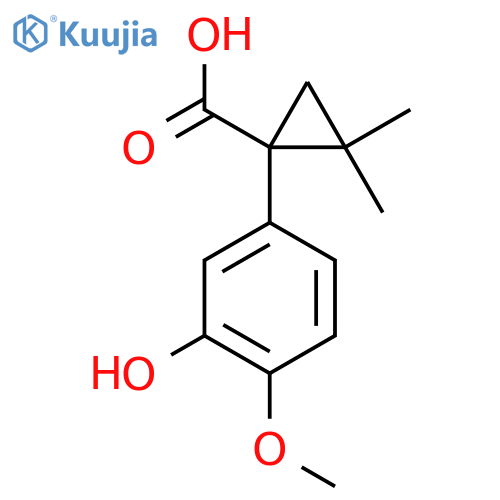

Cas no 2229201-25-4 (1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- 2229201-25-4

- EN300-1835327

-

- インチ: 1S/C13H16O4/c1-12(2)7-13(12,11(15)16)8-4-5-10(17-3)9(14)6-8/h4-6,14H,7H2,1-3H3,(H,15,16)

- InChIKey: GGTOHECURLNYJY-UHFFFAOYSA-N

- SMILES: OC(C1(C2C=CC(=C(C=2)O)OC)CC1(C)C)=O

計算された属性

- 精确分子量: 236.10485899g/mol

- 同位素质量: 236.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 325

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 66.8Ų

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835327-1.0g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1835327-1g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 1g |

$1214.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-10g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-5g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-0.25g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-0.1g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-2.5g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-10.0g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1835327-0.05g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1835327-5.0g |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229201-25-4 | 5g |

$3520.0 | 2023-06-01 |

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229201-25-4)

1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by its CAS number 2229201-25-4, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The compound features a cyclopropane ring substituted with a phenolic moiety, which is further functionalized with a hydroxyl group at the 3-position and a methoxy group at the 4-position. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and mechanistic studies.

The cyclopropane core is particularly noteworthy due to its high ring strain, which often enhances the reactivity and bioavailability of attached functional groups. In recent years, there has been a growing interest in cyclopropane derivatives as pharmacophores, owing to their ability to modulate biological pathways through unique interactions with target proteins and enzymes. The presence of both hydroxyl and methoxy groups in 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid suggests potential for diverse chemical modifications, including esterification, etherification, or oxidation, which can tailor its pharmacological profile for specific therapeutic applications.

Recent advancements in computational chemistry have enabled the virtual screening of such compounds for their potential biological activity. Studies have indicated that the phenolic moiety in 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid could serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. These interactions are critical for drug binding affinity and specificity. Furthermore, the cyclopropane ring may engage in hydrophobic interactions or induce conformational changes in protein binding pockets, potentially enhancing drug efficacy.

In the context of medicinal chemistry, the synthesis of this compound has been explored through multiple routes, including cyclopropanation reactions and palladium-catalyzed cross-coupling strategies. The hydroxyl and methoxy groups provide handles for further derivatization, allowing chemists to explore analogs with enhanced solubility, metabolic stability, or target specificity. For instance, esterification of the carboxylic acid group could yield more lipophilic derivatives suitable for oral administration.

One particularly intriguing aspect of 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is its potential role as an intermediate in the synthesis of more complex bioactive molecules. The cyclopropane scaffold has been shown to be amenable to functionalization at multiple sites, enabling the construction of polycyclic structures that mimic natural products or exhibit novel pharmacological activities. Such derivatives are of great interest in oncology research, where structural complexity often correlates with potent biological effects.

The compound’s unique structural features also make it a valuable tool for mechanistic investigations. For example, kinetic studies could elucidate how the ring strain influences reaction rates or how the phenolic groups participate in enzyme-catalyzed transformations. Such insights are crucial for designing next-generation drugs with improved pharmacokinetic profiles. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize its conformational preferences and dynamic behavior in solution.

Emerging research suggests that 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid may exhibit anti-inflammatory or antioxidant properties due to its phenolic content. The hydroxyl group is known to be a key pharmacophore in many natural products with therapeutic effects, while the methoxy group can enhance metabolic stability. Preclinical studies are currently underway to evaluate these hypotheses, with initial results promising for certain inflammatory disease models.

The synthesis of this compound also highlights advances in green chemistry principles. Modern synthetic methodologies emphasize atom economy and minimal waste generation, which aligns well with industrial-scale production requirements. Catalytic processes have been optimized to reduce reliance on hazardous reagents while maintaining high yields and purity standards. These sustainable approaches are essential for ensuring the long-term viability of pharmaceutical manufacturing.

Looking ahead, the future of 1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its integration into larger drug discovery programs. By leveraging computational modeling alongside experimental validation, researchers can rapidly identify lead compounds derived from this scaffold. Furthermore, advances in biocatalysis may enable enzymatic modifications of this molecule, offering an eco-friendly alternative to traditional synthetic routes.

In conclusion,1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229201-25-4) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural attributes—comprising a cyclopropane ring fused to a phenolic moiety—offer versatility for medicinal applications while providing rich opportunities for mechanistic study. As research continues to uncover new biological functions and synthetic strategies for this compound, it is poised to play an increasingly important role in the development of innovative therapeutics.

2229201-25-4 (1-(3-hydroxy-4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) Related Products

- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)

- 634-01-5(Adenosine 2',3'-cyclic monophosphate triethylammonium salt)

- 179251-28-6(Benzene, 1-bromo-4-(cyclopropylmethyl)-)

- 1821776-37-7((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

- 1070660-34-2(N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester)

- 70200-16-7(Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate)

- 321602-37-3(4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one)

- 265108-36-9(4,4-Difluorocyclohexanecarbaldehyde)

- 1627721-90-7(6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

- 2024278-93-9(1-(2-Azidoethyl)-4,4-difluoropiperidine)